molecular formula C6H11BrClN B1382181 5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 1803611-57-5

5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B1382181
CAS No.: 1803611-57-5
M. Wt: 212.51 g/mol
InChI Key: BBHHSXAZXOXURY-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters . This interaction can inhibit the activity of MAO-B, leading to increased levels of neurotransmitters such as dopamine. Additionally, this compound can bind to various receptors and transporters, influencing their activity and function.

Cellular Effects

The effects of this compound on cells are diverse and significant. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce oxidative stress in dopaminergic neurons, leading to mitochondrial dysfunction and cell death . This compound can also affect the expression of genes involved in apoptosis and inflammation, further impacting cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to and inhibit the activity of enzymes such as MAO-B, leading to altered neurotransmitter levels . Additionally, it can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and lead to cell death . The compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over time, especially when exposed to light and moisture . Long-term exposure to this compound can lead to cumulative effects on cellular function, including increased oxidative stress and mitochondrial dysfunction . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can induce mild oxidative stress and alter neurotransmitter levels without causing significant toxicity . At higher doses, the compound can cause severe oxidative damage, mitochondrial dysfunction, and cell death . These dose-dependent effects are crucial for determining the appropriate dosage for experimental studies and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by MAO-B, which converts it into reactive metabolites that can induce oxidative stress . The compound can also interact with other enzymes and cofactors involved in neurotransmitter metabolism, further influencing its biochemical effects . Understanding these metabolic pathways is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to affect central nervous system function . The compound can also interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms are critical for understanding the compound’s effects on cellular function and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can significantly impact its activity and function. The compound is primarily localized in mitochondria, where it induces oxidative stress and mitochondrial dysfunction . It can also be found in other cellular compartments, such as the cytoplasm and nucleus, where it can interact with various biomolecules and influence cellular processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride typically involves the bromination of 4-methyl-1,2,3,6-tetrahydropyridine. This reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position . The reaction is usually performed in the presence of a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane at low temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified through recrystallization or other suitable purification techniques .

Properties

IUPAC Name

5-bromo-4-methyl-1,2,3,6-tetrahydropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN.ClH/c1-5-2-3-8-4-6(5)7;/h8H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHHSXAZXOXURY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CNCC1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803611-57-5
Record name 5-bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 2
5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 3
5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 4
5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 5
5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 6
5-Bromo-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride

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